Hdm2 E3 Ligase Inhibitor 1: Direct E3 Catalytic Inhibition vs. Nutlin-3 PPI Disruption
Hdm2 E3 ligase inhibitor 1 inhibits the E3 ubiquitin ligase catalytic activity of Hdm2 with an IC50 of 12.7 µM in an in vitro ubiquitination assay . In contrast, Nutlin-3 (a classical MDM2-p53 PPI inhibitor) does not directly inhibit Hdm2's E3 ligase activity; instead, it disrupts the p53-MDM2 binding interaction with an IC50 of 0.09 µM in a biochemical binding assay [1]. This fundamental mechanistic distinction is critical: Nutlin-3 prevents p53 binding to MDM2, whereas Hdm2 E3 ligase inhibitor 1 blocks the enzymatic transfer of ubiquitin to p53 . Researchers studying the ubiquitin-proteasome system or Hdm2's E3 ligase function must select the compound that targets the specific biochemical step of interest.
| Evidence Dimension | Inhibition of Hdm2 E3 ubiquitin ligase activity (IC50) |
|---|---|
| Target Compound Data | 12.7 µM |
| Comparator Or Baseline | Nutlin-3: No direct E3 ligase inhibition; inhibits p53-MDM2 PPI with IC50 = 0.09 µM |
| Quantified Difference | Qualitative mechanistic difference (E3 ligase inhibition vs. PPI inhibition) |
| Conditions | In vitro ubiquitination assay using recombinant Hdm2, p53, E1, E2 (Ubc4), and ubiquitin |
Why This Matters
This mechanistic distinction is paramount for experimental design; choosing the wrong inhibitor class will interrogate a different molecular process and yield non-comparable results.
- [1] Vassilev LT, et al. In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science. 2004;303(5659):844-848. View Source
